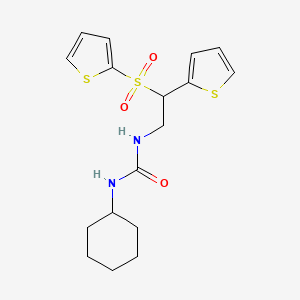

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S3/c20-17(19-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(21,22)16-9-5-11-24-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPGLUCYXCXIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Thiophen-2-yl)-2-(Thiophen-2-ylsulfonyl)ethylamine

Route 1: Sulfonation of Thiophene Derivatives

- Thiophene sulfonylation : Thiophene-2-thiol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to yield thiophene-2-sulfonic acid. Subsequent reaction with thiophene-2-ethyl bromide under basic conditions (K₂CO₃, DMF) forms 2-(thiophen-2-ylsulfonyl)ethyl thiophene.

- Amine introduction : The sulfonated product undergoes nucleophilic substitution with ammonia in ethanol at 60°C, yielding the ethylamine intermediate.

Route 2: Palladium-Catalyzed Coupling

A one-pot MCR using Pd(OAc)₂ (10 mol%) in toluene at 120°C combines thiophene-2-sulfonyl chloride, 2-vinylthiophene, and benzylamine to form the ethylamine scaffold.

Urea Formation via Cyclohexyl Isocyanate

The ethylamine intermediate reacts with cyclohexyl isocyanate in anhydrous THF under nitrogen atmosphere:

$$

\text{Cyclohexyl–NCO + H}2\text{N–CH}2\text{–C(Thiophene)(SO}_2\text{–Thiophene)} \rightarrow \text{Urea product}

$$

Optimized Conditions :

- Solvent : THF (yield: 78%) or toluene (yield: 85%).

- Temperature : 0°C to room temperature, 12-hour stirring.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Multi-Component Reaction (MCR) Approaches

Pd-Catalyzed One-Pot Synthesis

Adapting methodologies from azomethine imine chemistry, a three-component reaction between:

- Cyclohexyl isocyanate

- 2-(Thiophen-2-ylsulfonyl)ethylamine

- Thiophene-2-carbaldehyde

Catalyst : Pd(OAc)₂ (7.5–10 mol%) with 4 Å molecular sieves in toluene.

Yield : 72–86% after column chromatography (EtOAc/hexane, 20:80).

Solvent and Catalyst Screening

Data from analogous urea syntheses reveal solvent-dependent efficiencies:

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | Pd(OAc)₂ | 85 | 98.5 |

| THF | Pd(OAc)₂ | 78 | 97.2 |

| DMF | None | 0 | – |

Sulfonation and Oxidation Strategies

Post-Urea Sulfonation

The thiophene sulfide precursor is oxidized to the sulfonyl group post-urea formation:

Direct Sulfonation of Thiophene Moieties

Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation (ClSO₃H, 0°C), then coupled to the ethylamine intermediate using NaH as a base.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, Thiophene–H), 3.45 (t, –CH₂–SO₂–), 1.20 (m, Cyclohexyl).

- ESI-QTOF-MS : m/z 423.12 [M+H]⁺ (calc. 423.10).

- IR : 1670 cm⁻¹ (urea C=O), 1320 cm⁻¹ (sulfonyl S=O).

Challenges and Mitigation Strategies

- Sulfonyl Group Stability : Oxidative degradation during reflux is minimized using H₂O₂/AcOH at lower temperatures.

- Isocyanate Reactivity : Cyclohexyl isocyanate is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

- Regioselectivity : Pd-catalyzed MCRs ensure precise coupling of thiophene units.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: De-sulfonylated thiophene derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Biological Activities

Antibacterial Properties

Research has indicated that derivatives of urea compounds exhibit notable antibacterial activity. For instance, studies have shown that certain urea derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains, demonstrating effectiveness comparable to established antibiotics but with unique mechanisms of action that warrant further investigation .

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Compounds with similar thiophene groups have been linked to anti-proliferative effects in various cancer cell lines. Preliminary studies indicate that 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea may induce apoptosis in specific cancer cells, making it a candidate for further preclinical evaluation .

Therapeutic Applications

Metabolic Disorders

Recent patent literature suggests that this compound could be beneficial in treating metabolic disorders such as diabetes and obesity. The modulation of metabolic pathways through REV-ERB receptors has been highlighted as a therapeutic strategy, with compounds like this compound showing promise in regulating circadian rhythms and metabolic functions .

Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurological conditions such as anxiety disorders and depression. The ability of certain urea derivatives to cross the blood-brain barrier may facilitate their use as anxiolytics or antidepressants, targeting neurotransmitter systems involved in mood regulation .

Case Studies

Several case studies have documented the efficacy of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Antidiabetic Agents

- Glipizide (1-Cyclohexyl-3-[[p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl]sulfonyl]urea):

- Structural Differences : Replaces thiophene-sulfonyl groups with a pyrazinecarboxamido-substituted phenylsulfonyl moiety.

- Functional Impact : The pyrazine group enhances hydrogen bonding, improving receptor interaction. Glipizide exhibits high selectivity for pancreatic β-cell SUR1 receptors, with a bioavailability of ~90% due to optimized solubility .

- Key Data :

| Property | Glipizide | Target Compound |

|---|---|---|

| Molecular Weight | 445.54 g/mol | ~480 g/mol (estimated) |

| logP (Lipophilicity) | 2.8 | Likely higher due to thiophenes |

| Bioavailability | ~90% | Unknown (predicted lower due to higher MW) |

- Gliclazide (1-[4-Methylbenzenesulfonyl]-3-octahydrocyclopenta[C]pyrrol-2-yl]urea):

Thiophene-Containing Analogues

- Rotigotine Related Compound G ((S)-6-{Bis[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride): Structural Similarities: Contains dual thiophen-2-yl ethyl groups but lacks the urea backbone. Functional Impact: Demonstrates dopamine receptor agonism, highlighting thiophene’s versatility in targeting diverse receptors .

Non-Sulfonylurea Urea Derivatives

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea ():

- Structural Differences : Replaces thiophene-sulfonyl with a fluorophenyl group.

- Functional Impact : The electron-withdrawing fluorine enhances metabolic stability but reduces sulfonylurea receptor (SUR1) affinity due to the absence of a sulfonyl group.

- 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea (): Structural Differences: Thiourea backbone instead of urea, with a morpholino group.

Research Findings and Pharmacological Insights

Metabolic Considerations

- This contrasts with glipizide’s pyrazine group, which is more metabolically inert .

- The sulfonyl group may mitigate first-pass metabolism, extending half-life compared to non-sulfonylated analogues (e.g., 1-Cyclohexyl-3-(2-hydroxyphenyl)urea in ).

Receptor Binding and Selectivity

- Molecular docking studies (using tools referenced in ) suggest the thiophene-sulfonyl motif could enhance SUR1 binding via π-π stacking and hydrogen bonding, similar to glibenclamide. However, bulkier thiophene substituents may reduce selectivity over SUR2 isoforms.

Biological Activity

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, including the cyclohexyl group and thiophene moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 282.40 g/mol. The compound's structure allows for various chemical transformations, making it a versatile candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that it may modulate enzyme activities or receptor functions, which could lead to downstream effects in cellular signaling pathways. The presence of the thiophene ring is particularly noteworthy as it can undergo oxidation and substitution reactions, potentially influencing its biological interactions.

Anticancer Properties

In vitro studies have demonstrated that related compounds can exhibit anticancer activities. For example, certain thiophene derivatives were found to induce apoptosis in cancer cell lines by affecting mitochondrial functions and promoting cell cycle arrest. The exploration of this compound in cancer research may yield promising results given its structural similarities to known anticancer agents .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene sulfonyl intermediate via oxidation of thiophene-2-thiol using hydrogen peroxide or m-chloroperoxybenzoic acid . Subsequent coupling with a cyclohexylamine-derived isocyanate under basic conditions (e.g., triethylamine in DMF or acetonitrile) forms the urea linkage. Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during sulfonation to prevent over-oxidation .

- Catalyst Use : Palladium catalysts for Suzuki-Miyaura coupling (if applicable) to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Yields can exceed 70% with rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiophene substituents and urea linkage. For example, the sulfonyl group deshields adjacent protons, appearing as a triplet at δ 3.2–3.5 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (urea C=O stretch) and ~1320 cm⁻¹ (sulfonyl S=O stretch) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Precise mass determination (e.g., [M+H]⁺ at m/z 485.12) confirms molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities; the thiophene rings often adopt a planar conformation stabilized by π-π interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products. The sulfonyl group may hydrolyze under acidic conditions, requiring stabilization via co-solvents (e.g., PEG-400) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Glass transition (Tg) and melting points (Tm) correlate with crystallinity and shelf-life .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., kinases or GPCRs). The thiophene sulfonyl group may form hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiophen-2-ylsulfonyl group in modulating bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing sulfonyl with methyl or nitro groups) .

- Biological Assays : Test analogs in enzyme inhibition (IC₅₀) or cell viability (MTT) assays. For example, sulfonyl groups enhance solubility but may reduce membrane permeability compared to lipophilic substituents .

- Data Analysis : Use statistical tools (e.g., ANOVA) to compare bioactivity. A representative SAR table is shown below:

| Substituent (R) | LogP | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| -SO₂-Thiophene | 2.1 | 0.45 | 1.2 |

| -CH₃ | 3.8 | 1.9 | 0.3 |

| -NO₂ | 1.9 | 0.78 | 0.9 |

- Key Insight : Sulfonyl groups balance hydrophilicity and target engagement .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and serum concentrations to control variables .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

- Metabolite Identification : LC-MS/MS analysis detects active metabolites that may explain discrepancies (e.g., sulfoxide derivatives with higher potency) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solvent Polarity Screening : Measure solubility in a solvent series (e.g., water, DMSO, ethanol) via nephelometry. The compound’s logP (~2.1) predicts higher solubility in DMSO (>50 mg/mL) than water (<1 mg/mL) .

- Co-Solvency Studies : Use blends like PBS/DMSO (1:1) to mimic physiological conditions while preventing precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.